Thr-Glu

描述

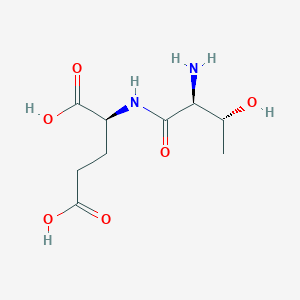

Thr-Glu is a dipeptide composed of L-threonine and L-glutamic acid residues . It has a role as a metabolite and is functionally related to L-glutamic acid and L-threonine .

Synthesis Analysis

The industrial production of L-threonine (Thr) is based on direct fermentation with microorganisms such as Escherichia coli, which has the characteristics of low cost and high productivity . This study was carried out on an L-threonine over-producing strain, in terms of analyses of metabolic flux, enzyme control, and metabonomics .Molecular Structure Analysis

The molecular formula of this compound is C9H16N2O6 . The IUPAC name is (2 S )-2- [ [ (2 S ,3 R )-2-amino-3-hydroxybutanoyl]amino]pentanedioic acid . The molecular weight is 248.23 g/mol .Chemical Reactions Analysis

γ-Glutamylpeptides have been identified as potential biomarkers for a number of diseases including cancer, diabetes, and liver disease . A novel quantitative analytical strategy for measuring γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline, all of which have been previously reported as potential biomarkers for prostate cancer, in HeLa cells using UHPLC-MS/MS has been developed .Physical And Chemical Properties Analysis

The computed properties of this compound include a molecular weight of 248.23 g/mol, XLogP3 of -4.5, Hydrogen Bond Donor Count of 5, Hydrogen Bond Acceptor Count of 7, and Rotatable Bond Count of 7 .科学研究应用

糖皮质激素和生活史变异

糖皮质激素与许多脊椎动物类群的父母照顾行为有关,它与生活史阶段和环境压力之间存在复杂的相互作用。研究强调了糖皮质激素在调节对压力的生理和行为反应以及在非应激条件下的能量平衡、渗透调节和生殖努力中的双重作用。这种双重性表明,对糖皮质激素的实验操作可以深入了解它们对自由活动动物的适应性和生存策略的各种影响,从而阐明驱动生活史变异的适应机制 (Crossin 等,2016; Crespi 等,2013).

谷胱甘肽在氧化还原和解毒中

谷胱甘肽在细胞生物学中起着至关重要的作用,它作为一种主要的抗氧化剂参与有害化合物的解毒和氧化还原稳态的维持。它的水平表明细胞的功能和活力,在肝脏、脾脏、肾脏和其他组织中发现了大量的谷胱甘肽。Pastore 等人 (2003) 的综述对谷胱甘肽在人类健康中的作用及其对包括癌症、神经退行性和心血管疾病在内的各种疾病的影响进行了广泛的分析,强调需要进一步探索其治疗潜力 (Pastore 等,2003).

芥子油苷和健康益处

芥子油苷是一类独特的植物次生代谢物,因其多种生物活性而备受关注,包括抗真菌、抗菌和抗癌特性。这些化合物存在于多种植物中,特别是在十字花科植物中,它们经过酶促水解形成异硫氰酸酯等生物活性产物,这些产物与从癌症化学保护到代谢过程调节等健康益处有关。Vig 等人 (2009) 和 Maina 等人 (2020) 综述了芥子油苷的有益生物活性,重点介绍了它们在疾病预防和治疗中的潜力,以及增强其在人类健康中的生物活性和生物利用度的策略 (Vig 等,2009; Maina 等,2020).

未来方向

The future perspectives rely on the application of unnatural amino acids for the development of highly selective peptide linkers . This could potentially enhance the targeted delivery of multiple types of cargo, including fluorescent dyes, photosensitizers, cytotoxic drugs, antibiotics, and pro-antibodies .

作用机制

Target of Action

Thr-Glu, also known as H-Thr-Glu-OH, is a dipeptide formed from L-threonine and L-glutamic acid residues

Biochemical Pathways

This compound may participate in various biochemical pathways due to the presence of threonine and glutamic acid residues. Threonine is involved in protein synthesis and plays a role in central metabolism, transferring the amino group from a donor substrate to an acceptor . Glutamic acid is a versatile amino acid participating in the tri-carboxylic acid (TCA) cycle and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids .

属性

IUPAC Name |

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O6/c1-4(12)7(10)8(15)11-5(9(16)17)2-3-6(13)14/h4-5,7,12H,2-3,10H2,1H3,(H,11,15)(H,13,14)(H,16,17)/t4-,5+,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECPPKYKPSRKCP-ZDLURKLDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCC(=O)O)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

54532-73-9 | |

| Record name | Threonylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

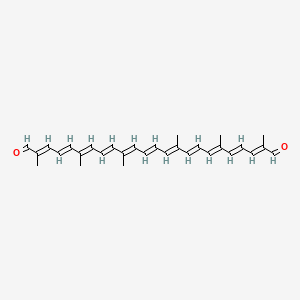

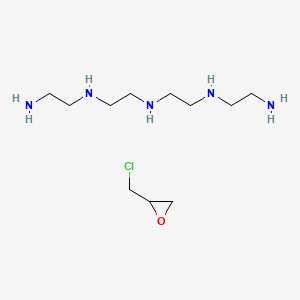

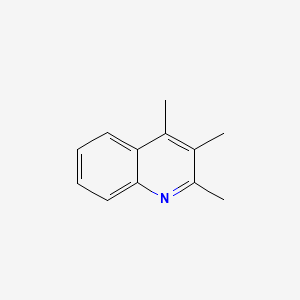

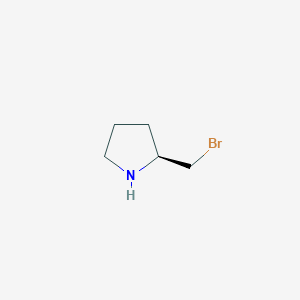

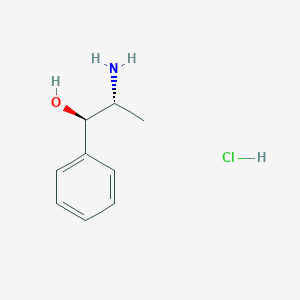

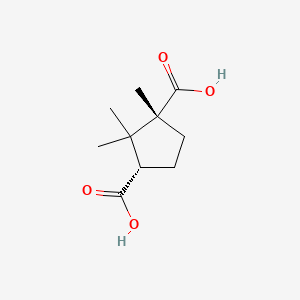

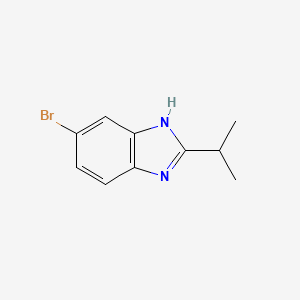

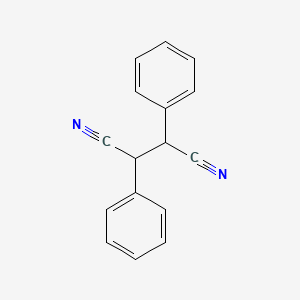

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。